Tofacitinib

描述

托法替尼是一种小分子 Janus 激酶抑制剂,Janus 激酶是一组参与影响造血和免疫细胞功能的信号通路中的胞内酶。 它主要用于治疗自身免疫性疾病,例如类风湿性关节炎、银屑病关节炎、强直性脊柱炎和溃疡性结肠炎 . 托法替尼由美国国立卫生研究院和辉瑞公司发现并开发 .

准备方法

合成路线和反应条件: 托法替尼的合成涉及几个关键步骤:

缩合反应: 该过程从中间体 VII 和 VIII 之间的缩合开始,形成中间体 VI。

氢化: 中间体 VI 经过氢化生成中间体 V。

拆分: 中间体 V 被拆分以产生具有大于 99% 对映体纯度的中间体 IV。

在碱性介质中释放: 中间体 IV 在碱性介质中释放以形成中间体 III。

N-酰化反应: 中间体 III 经过 N-酰化生成托法替尼 (II)。

工业生产方法: 托法替尼的工业生产遵循相同的合成路线,但针对高产率和纯度进行了优化。 该过程涉及仔细控制反应条件和纯化步骤,以确保最终产品符合医药标准 .

化学反应分析

Key Intermediates and Their Roles

- Intermediate-1 : Forms the piperidine backbone via catalytic hydrogenation. Critical for chiral integrity ( ).

- Intermediate-2 : Introduces the cyanoacetate group, enabling downstream complexation with citric acid ( ).

- This compound Citrate : Final product stabilized through hydrogen bonding with citric acid, enhancing solubility ( ).

Structural Highlights :

- Chiral centers at C3 and C4 of the piperidine ring ( ).

- Pyrrolopyrimidine moiety synthesized via cyclization of cyanoacetate intermediates ( ).

Isomerization and Stereochemical Control

- Dynamic Kinetic Resolution (DKR) : Achieved using chiral catalysts (e.g., Rhodium-BINAP) to favor the (3R,4R)-stereoisomer, reducing racemization ( ).

- Epoxidation-Ring Opening : Utilized to form aziridine intermediates, critical for maintaining stereochemistry ( ).

Table 2: Stereochemical Outcomes

| Method | Catalyst | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| DKR | Rh-BINAP | >95 | 82 | |

| Epoxidation | Ti(OiPr)₄ | 66 | 74 |

Degradation and Stability Studies

- Hydrolysis : Susceptible to ester hydrolysis under acidic conditions, forming inactive metabolites ( ).

- Oxidative Metabolism : Primarily mediated by CYP3A4, producing <8% metabolites (e.g., hydroxythis compound) ( ).

Degradation Pathways :

- Acidic Conditions : Cleavage of the piperidine-cyanoacetate bond.

- Alkaline Conditions : Decomposition of the pyrrolopyrimidine ring ( ).

By-Products and Impurity Control

- Common Impurities :

Purification Methods :

- Column Chromatography : Silica gel with ethyl acetate/hexane (7:3) ( ).

- Crystallization : Ethanol/water (3:1) for citrate salt formation ( ).

Mechanistic Insights

科学研究应用

FDA-Approved Indications

Tofacitinib is approved for several conditions:

- Rheumatoid Arthritis (RA) : Indicated for adults with moderate to severe active disease who have had an inadequate response to one or more DMARDs.

- Psoriatic Arthritis (PA) : Approved based on results from phase III trials (OPAL Broaden and OPAL Beyond) demonstrating significant improvement in ACR response rates compared to placebo.

- Ulcerative Colitis (UC) : The approval followed three pivotal phase III trials (OCTAVE Induction 1, OCTAVE Induction 2, and OCTAVE Sustain), showing efficacy in patients unresponsive to TNF blockers.

- Polyarticular Course Juvenile Idiopathic Arthritis (pcJIA) : Approved for patients aged two years and older based on a phase III trial demonstrating safety and efficacy .

Rheumatoid Arthritis

In clinical trials, this compound has shown significant efficacy in improving symptoms of RA. For instance, a systematic review indicated that patients receiving this compound achieved higher ACR20, ACR50, and ACR70 response rates compared to placebo. The Health Assessment Questionnaire-Disability Index (HAQ-DI) scores also improved significantly among treated patients .

Psoriatic Arthritis

In the OPAL Broaden trial, patients receiving 5 mg of this compound twice daily exhibited a significant reduction in disease activity compared to those on placebo. After 12 months, approximately 37% of patients achieved minimal disease activity .

Ulcerative Colitis

This compound's effectiveness in UC was highlighted in the OCTAVE trials, where it demonstrated significant improvements in clinical remission rates compared to placebo. Notably, it was the first JAK inhibitor approved for UC management .

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects. Commonly reported events include:

- Serious Infections : Increased risk of serious infections such as tuberculosis and herpes zoster has been observed.

- Malignancies : There are concerns regarding potential increased risks of certain cancers.

- Gastrointestinal Perforations : Some cases have been reported, particularly in patients with a history of diverticulitis .

Emerging Applications

Recent studies have explored additional applications for this compound beyond its primary indications:

- Atopic Dermatitis : Research indicates potential efficacy in treating atopic dermatitis due to its immunomodulatory effects.

- Other Autoimmune Disorders : There is ongoing investigation into the use of this compound for conditions like systemic lupus erythematosus and ankylosing spondylitis .

Case Study 1: Efficacy in RA

A long-term study involving 636 RA patients treated with this compound reported an incidence rate of herpes zoster at varying rates across different regions. The study also highlighted that monotherapy with lower doses resulted in fewer adverse events compared to higher doses combined with other DMARDs .

Case Study 2: this compound in UC

In a phase III trial for UC, patients who had previously failed TNF inhibitors showed significant improvement in both clinical symptoms and endoscopic outcomes after treatment with this compound .

作用机制

托法替尼通过抑制 Janus 激酶发挥作用,Janus 激酶对于各种细胞因子的信号通路至关重要。通过阻断这些酶,托法替尼干扰了参与细胞生长和分化的基因转录。 这种抑制降低了免疫细胞的活性并减少了炎症 . 托法替尼的主要分子靶标是 Janus 激酶 1 和 Janus 激酶 3,它们在免疫反应中起着关键作用 .

类似化合物:

巴瑞替尼: 另一种用于治疗类风湿性关节炎的 Janus 激酶抑制剂。

乌帕替尼: 一种选择性 Janus 激酶 1 抑制剂,用于治疗类风湿性关节炎和其他自身免疫性疾病。

比较: 托法替尼在抑制 Janus 激酶 1 和 Janus 激酶 3 方面的独特性在于,而其他抑制剂(如巴瑞替尼和乌帕替尼)则更具选择性。 这种更广泛的抑制谱使托法替尼在更广泛的自身免疫性疾病中有效,但也可能导致不同的副作用谱 .

相似化合物的比较

Baricitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis.

Upadacitinib: A selective Janus kinase 1 inhibitor for the treatment of rheumatoid arthritis and other autoimmune diseases.

Ruxolitinib: A Janus kinase inhibitor used primarily for myelofibrosis and polycythemia vera.

Comparison: Tofacitinib is unique in its ability to inhibit both Janus kinase 1 and Janus kinase 3, whereas other inhibitors like baricitinib and upadacitinib are more selective. This broader inhibition profile makes this compound effective in a wider range of autoimmune conditions but may also lead to a different side effect profile .

生物活性

Tofacitinib is an oral Janus kinase (JAK) inhibitor that has gained attention for its therapeutic efficacy in various autoimmune diseases, particularly rheumatoid arthritis (RA), ulcerative colitis (UC), and dermatomyositis (DM). This article provides a comprehensive overview of the biological activity of this compound, supported by clinical studies, efficacy data, and safety profiles.

This compound selectively inhibits JAK1 and JAK3, which are critical in the signaling pathways of various cytokines involved in immune responses. By blocking these pathways, this compound reduces inflammation and modulates immune activity, making it effective in treating autoimmune conditions.

Rheumatoid Arthritis

This compound has been extensively studied in RA. A notable study compared its effectiveness between biologic-naïve patients and those with inadequate responses to previous biological treatments. The study enrolled 113 patients and found that 57.5% achieved a significant improvement (CDAI50) after six months of treatment with 5 mg twice daily .

Key Findings:

- CDAI50 Response Rate: 57.5%

- Patient Demographics: 36 biologic-naïve and 77 biologic-experienced patients

- Duration of Study: 6 months

| Outcome Measure | Biologic-Naïve Patients | Biologic-Experienced Patients |

|---|---|---|

| CDAI50 | Higher response rate | Lower response rate |

Ulcerative Colitis

In UC, this compound has shown promising results as well. A retrospective cohort study indicated that this compound was effective in achieving steroid-free remission in patients with moderate to severe UC. The study categorized patients into those with acute severe UC (ASUC) and chronic activity, confirming that biologic-naïve patients had better responses .

Efficacy Data:

- Steroid-Free Remission Rate: Approximately 36% at 8 weeks

- Safety Profile: No significant increase in thromboembolic events noted.

| Study Type | Outcome Measure | Result |

|---|---|---|

| Retrospective Cohort Study | Clinical Response at 8 weeks | 36% |

| OCTAVE Trials | Remission at 52 weeks | 34.3% (5 mg) |

| 40.6% (10 mg) |

Dermatomyositis

A recent open-label trial assessed this compound's efficacy in treatment-refractory dermatomyositis. Ten subjects received an extended-release dose of 11 mg daily for 12 weeks. The primary outcome was met by all participants, with half showing moderate improvement .

Trial Results:

- Primary Outcome Achievement: 100%

- Moderate Improvement Rate: 50%

- Significant Change in CDASI Score: From 28 ± 15.4 to 9.5 ± 8.5 (P = 0.0005)

Safety Profile

This compound's safety profile has been evaluated across multiple studies involving thousands of patients. Common adverse events include infections, particularly herpes zoster, which occurred more frequently when this compound was combined with glucocorticoids .

Adverse Events Summary:

| Adverse Event | Incidence Rate (%) |

|---|---|

| Herpes Zoster | Varies by region |

| Serious Infections | <4% |

| Gastrointestinal Perforation | Rare |

属性

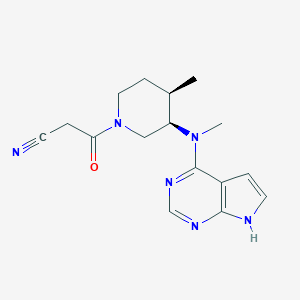

IUPAC Name |

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197271 | |

| Record name | Tofacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rheumatoid arthritis is an autoimmune disease characterized by a dysregulation of pro-inflammatory cytokines including IL7, IL15, IL21, IL6, IFN-alpha, and IFN-beta. (3) Cytokines signalling results in tissue inflammation and joint damage by stimulating the recruitment and activation of immune cells via the janus kinase signalling pathway. Tofacitinib is a partial and reversible janus kinase (JAK) inihibitor that will prevent the body from responding to cytokine signals. By inhibiting JAKs, tofacitinib prevents the phosphorylation and activation of STATs. The JAK-STAT signalling pathway is involved in the transcription of cells involved in hematopoiesis, and immune cell function. Tofacitinib works therapeutically by inhibiting the JAK-STAT pathway to decrease the inflammatory response. However, there is evidence to suggest that it may also achieve efficacy via other pathways as well., Tofacitinib citrate, a Janus kinase (JAK) inhibitor, is an immunomodulating agent and a disease-modifying antirheumatic drug (DMARD). JAKs are intracellular enzymes that mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STATs) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Tofacitinib modulates the signaling pathway at the point of JAKs, preventing the phosphorylation and activation of STATs. Tofacitinib inhibits JAK1 and JAK3 and, to a lesser extent, JAK2. JAK enzymes transmit cytokine signaling through pairing of JAKs (e.g., JAK1/JAK3, JAK1/JAK2, JAK2/JAK2). In vitro, tofacitinib inhibited the activity of JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2 combinations with IC50 (concentration that inhibits activity by 50%) values of 406, 56, and 1377 nM, respectively. The relevance of specific JAK combinations to the therapeutic efficacy of tofacitinib is not known. /Tofacitinib citrate/, Inhibitors of the JAK family of nonreceptor tyrosine kinases have demonstrated clinical efficacy in rheumatoid arthritis and other inflammatory disorders; however, the precise mechanisms by which JAK inhibition improves inflammatory immune responses remain unclear. In this study, we examined the mode of action of tofacitinib (CP-690,550) on JAK/STAT signaling pathways involved in adaptive and innate immune responses. To determine the extent of inhibition of specific JAK/STAT-dependent pathways, we analyzed cytokine stimulation of mouse and human T cells in vitro. We also investigated the consequences of CP-690,550 treatment on Th cell differentiation of naive murine CD4(+) T cells. CP-690,550 inhibited IL-4-dependent Th2 cell differentiation and interestingly also interfered with Th17 cell differentiation. Expression of IL-23 receptor and the Th17 cytokines IL-17A, IL-17F, and IL-22 were blocked when naive Th cells were stimulated with IL-6 and IL-23. In contrast, IL-17A production was enhanced when Th17 cells were differentiated in the presence of TGF-beta. Moreover, CP-690,550 also prevented the activation of STAT1, induction of T-bet, and subsequent generation of Th1 cells. In a model of established arthritis, CP-690,550 rapidly improved disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes in joint tissue. Furthermore, efficacy in this disease model correlated with the inhibition of both JAK1 and JAK3 signaling pathways. CP-690,550 also modulated innate responses to LPS in vivo through a mechanism likely involving the inhibition of STAT1 signaling. Thus, CP-690,550 may improve autoimmune diseases and prevent transplant rejection by suppressing the differentiation of pathogenic Th1 and Th17 cells as well as innate immune cell signaling. | |

| Record name | Tofacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tofacitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow foam | |

CAS No. |

477600-75-2 | |

| Record name | Tofacitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477600-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tofacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tofacitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/ | |

| Record name | Tofacitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。